3-(Dimethylamino)-2-phenylacrylonitrile

Description

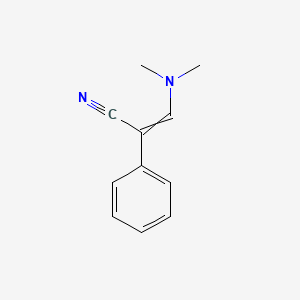

3-(Dimethylamino)-2-phenylacrylonitrile (CAS: 18226-50-1) is an acrylonitrile derivative with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol . Its structure features a phenyl group at the 2-position and a dimethylamino (-N(CH₃)₂) substituent at the 3-position of the acrylonitrile backbone. This compound is utilized in organic synthesis and materials science due to its electron-rich dimethylamino group, which enhances conjugation and reactivity in photophysical applications .

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

3-(dimethylamino)-2-phenylprop-2-enenitrile |

InChI |

InChI=1S/C11H12N2/c1-13(2)9-11(8-12)10-6-4-3-5-7-10/h3-7,9H,1-2H3 |

InChI Key |

VDKZGONUAHUVJF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=C(C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-phenylacrylonitrile typically involves the reaction of benzaldehyde with dimethylamine and malononitrile. The reaction proceeds through a Knoevenagel condensation, followed by a cyclization step. The general reaction conditions include:

Reactants: Benzaldehyde, dimethylamine, and malononitrile.

Catalyst: A base such as piperidine or pyridine.

Solvent: Ethanol or methanol.

Temperature: Room temperature to reflux conditions.

The reaction yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-phenylacrylonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions include:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Amines or other reduced forms.

Substitution: Compounds with new functional groups replacing the dimethylamino group.

Scientific Research Applications

3-(Dimethylamino)-2-phenylacrylonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-phenylacrylonitrile involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below contrasts 3-(Dimethylamino)-2-phenylacrylonitrile with three structurally related acrylonitrile derivatives:

Key Observations:

Substituent Effects: The dimethylamino group in the target compound increases steric bulk and electron-donating capacity compared to the amino group in 3-amino-2-methyl-3-phenylacrylonitrile. The phenyl group at the 2-position (vs. methyl in 3-(Dimethylamino)-2-methylpropanenitrile) introduces aromaticity, improving thermal stability and optoelectronic properties .

Cost Implications: The target compound is priced at $69.00/mg, significantly higher than 3-(Dimethylamino)-2-methylpropanenitrile ($0.36/mg). This reflects the complexity of synthesizing phenyl-substituted acrylonitriles .

Electronic and Reactivity Profiles

- Electron-Donating Capacity: The dimethylamino group (-N(CH₃)₂) is a stronger electron donor than the amino group (-NH₂) due to hyperconjugation from methyl groups. This increases the compound’s ability to stabilize charge in conjugated systems, making it suitable for applications in organic semiconductors or fluorescent dyes .

- Reactivity: The absence of an acidic proton in the dimethylamino group (vs. -NH₂) reduces nucleophilicity but enhances stability under basic conditions. This property is critical for reactions requiring inertness to bases .

Research Findings and Limitations

- Synthetic Challenges : The high cost of the target compound suggests challenges in purification or low-yield synthetic pathways, a common issue with multi-substituted acrylonitriles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.